molecular formula C20H16N4O6S2 B2596759 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 899963-75-8

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2596759
CAS No.: 899963-75-8
M. Wt: 472.49
InChI Key: XXNXUHWLFHROFQ-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a furan-2-ylmethyl group, a methylsulfamoyl group, and a 6-nitrobenzo[d]thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the amine with furan-2-ylmethyl chloride under basic conditions.

    Nitrobenzo[d]thiazole Substitution: The final step involves the coupling of the intermediate with 6-nitrobenzo[d]thiazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

    Reduction: The nitro group on the benzo[d]thiazole can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of benzo[d]thiazole.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. The presence of the nitrobenzo[d]thiazole moiety suggests it could interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.

Medicine

Medicinally, 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the furan and nitrobenzo[d]thiazole groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the nitro group, potentially altering its biological activity.

    4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)aniline: Aniline instead of benzamide, which may affect its reactivity and applications.

Uniqueness

The presence of both the furan-2-ylmethyl and 6-nitrobenzo[d]thiazol-2-yl groups in 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide makes it unique. This combination of functional groups can impart distinct electronic properties and reactivity, making it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S2/c1-23(12-15-3-2-10-30-15)32(28,29)16-7-4-13(5-8-16)19(25)22-20-21-17-9-6-14(24(26)27)11-18(17)31-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXUHWLFHROFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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